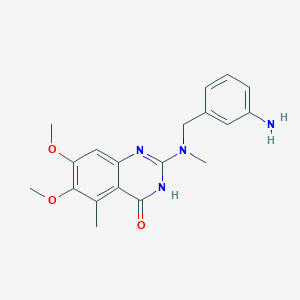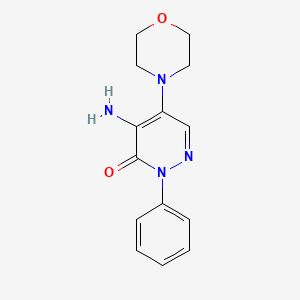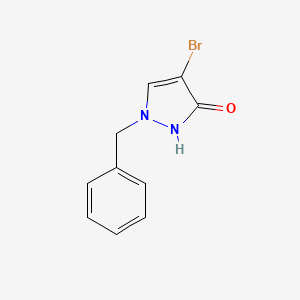
3H-Pyrazol-3-one, 4-bromo-1,2-dihydro-1-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-bromo-1H-pyrazol-3(2H)-one is a chemical compound that belongs to the pyrazolone family Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-benzyl-4-bromo-1H-pyrazol-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide and a suitable pyrazolone precursor.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
1-Benzyl-4-bromo-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazolones, while oxidation reactions can produce pyrazolone oxides.
Applications De Recherche Scientifique
1-Benzyl-4-bromo-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-benzyl-4-bromo-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering their activity and influencing cellular responses.
Pathways Involved: The specific pathways affected by the compound depend on its structure and the nature of its interactions with molecular targets.
Comparaison Avec Des Composés Similaires
1-Benzyl-4-bromo-1H-pyrazol-3(2H)-one can be compared with other similar compounds, such as:
1-Benzyl-4-chloro-1H-pyrazol-3(2H)-one: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-Benzyl-4-fluoro-1H-pyrazol-3(2H)-one: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.
1-Benzyl-4-iodo-1H-pyrazol-3(2H)-one: The iodine atom in this compound can lead to unique chemical and biological behaviors compared to the bromine-containing compound.
Propriétés
Numéro CAS |
58365-17-6 |
|---|---|
Formule moléculaire |
C10H9BrN2O |
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
2-benzyl-4-bromo-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H9BrN2O/c11-9-7-13(12-10(9)14)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,14) |
Clé InChI |
QBRFYQQCBKJYLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C(C(=O)N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


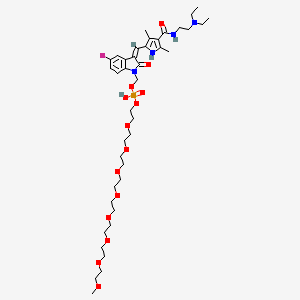
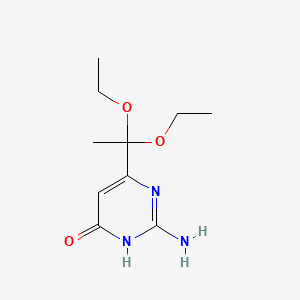
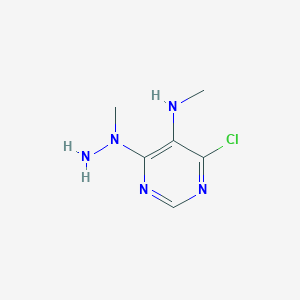

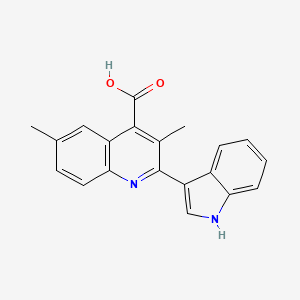

![N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride](/img/structure/B12926057.png)
![2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one](/img/structure/B12926061.png)
![6H-Thiopyrano[3,2-d]pyrimidine](/img/structure/B12926069.png)

![3-(4-Methylphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12926082.png)
